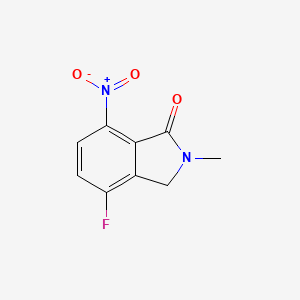

4-Fluoro-2-methyl-7-nitroisoindolin-1-one

CAS No.: 881415-06-1

Cat. No.: VC2946676

Molecular Formula: C9H7FN2O3

Molecular Weight: 210.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881415-06-1 |

|---|---|

| Molecular Formula | C9H7FN2O3 |

| Molecular Weight | 210.16 g/mol |

| IUPAC Name | 4-fluoro-2-methyl-7-nitro-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C9H7FN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3 |

| Standard InChI Key | FDPGIGBGDHNFDF-UHFFFAOYSA-N |

| SMILES | CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])F |

| Canonical SMILES | CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])F |

Introduction

4-Fluoro-2-methyl-7-nitroisoindolin-1-one is a synthetic organic compound belonging to the class of isoindoline derivatives. It features a unique structural arrangement with a fluoro group, a methyl group, and a nitro group attached to an isoindoline backbone. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science .

Synthesis and Chemical Reactions

The synthesis of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one typically involves several key steps, including fluorination, nitration, and cyclization techniques. One method involves heating a mixture of 2-methyl-4-nitroaniline with a fluorinating agent in a solvent like dimethylformamide at elevated temperatures.

The compound can participate in various chemical reactions typical for aromatic compounds, such as substitution and addition reactions. Technical details regarding these reactions often involve specific reagents and conditions tailored to achieve optimal yields and selectivity.

Scientific Applications

4-Fluoro-2-methyl-7-nitroisoindolin-1-one has several scientific applications, primarily in medicinal chemistry and materials science. While specific biological activities of this compound are not extensively documented, its structural features suggest potential for further exploration in drug development or as a precursor for other compounds with biological interest.

In contrast, other isoindoline derivatives have shown promising biological activities. For example, some isoindolin-1-one derivatives have demonstrated sedative-hypnotic effects, highlighting the potential of this class of compounds in pharmaceutical applications .

Analytical Methods

Relevant analyses for 4-Fluoro-2-methyl-7-nitroisoindolin-1-one include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation and purity assessment. These methods are crucial for verifying the compound's structure and ensuring its quality for further research or applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume